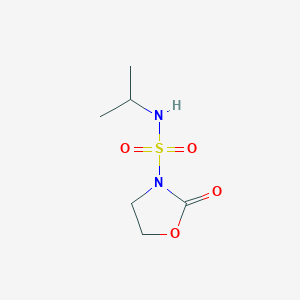
N-butylsulfamide
Overview
Description
N-butylsulfamide is an organic compound with the chemical formula C4H12N2O2S. It belongs to the class of sulfonamide compounds, which are characterized by the presence of a sulfonyl group attached to an amine group. This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
N-Butylsulfamide is a type of sulfonamide, a class of organic compounds containing a sulfonamide group that is S-linked to a benzene ring .
Mode of Action
Sulfonamides, in general, are known to inhibit the synthesis of folic acid in bacteria, which is crucial for their growth and multiplication . They act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is involved in the production of folic acid .
Biochemical Pathways
As a sulfonamide, it is likely to interfere with the folic acid synthesis pathway in bacteria . This interference can lead to a decrease in bacterial growth and multiplication .
Result of Action
As a sulfonamide, it is expected to inhibit bacterial growth and multiplication by interfering with folic acid synthesis .
Action Environment
The action of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the presence of sulfonamides has been reported in various environmental compartments due to their widespread use and environmental persistence . This environmental presence can lead to exposure of a wide range of bacteria to these compounds, potentially influencing their action and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-butylsulfamide can be synthesized through several methods. One common approach involves the reaction of sulfonyl chlorides with amines. For instance, the combination of hydrogen peroxide and thionyl chloride can be used to convert thiol derivatives into sulfonyl chlorides, which then react with amines to form sulfonamides . Another method involves the use of calcium triflimide and DABCO to activate sulfamoyl fluorides, fluorosulfates, and sulfonyl fluorides for reactions with amines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
N-butylsulfamide undergoes various chemical reactions, including:
Reduction: Reduction reactions involving sulfonamides are less common but can be achieved under specific conditions.
Substitution: Nucleophilic substitution reactions where the sulfonamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, thionyl chloride.
Reducing Agents: Specific reducing agents depending on the desired product.
Nucleophiles: Various amines and other nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfonamide derivatives, which can be further utilized in different applications.
Scientific Research Applications
N-butylsulfamide has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
N-butylsulfamide can be compared with other sulfonamide compounds, such as:
Methanesulfonamide: Similar structure but with a methane group instead of a butyl group.
Sulfanilamide: A widely used sulfonamide antibiotic with a different structure and biological activity.
Sulfonimidates: Sulfur (VI) species with different chemical properties and applications.
This compound is unique due to its specific chemical structure, which imparts distinct properties and applications compared to other sulfonamide compounds.
Properties
IUPAC Name |
1-(sulfamoylamino)butane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O2S/c1-2-3-4-6-9(5,7)8/h6H,2-4H2,1H3,(H2,5,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIVDRTWCRQIBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00493711 | |
| Record name | N-Butylsulfuric diamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00493711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42731-63-5 | |
| Record name | N-Butylsulfuric diamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00493711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl 3-methylbenzenecarboxylate](/img/structure/B3060403.png)

![Methyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B3060406.png)
![methyl 2-[(E)-N'-methoxyimidamido]thiophene-3-carboxylate](/img/structure/B3060407.png)



![N-(4-fluorobenzyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B3060416.png)
![4-(1H-Pyrrolo[2,3-B]pyridin-3-YL)pyrimidin-2-amine](/img/structure/B3060417.png)


